cis-Stilben-4-ol cis-Stilben-4-ol Cis-stilben-4-ol is a stilben-4-ol. It derives from a hydride of a cis-stilbene.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1828768
InChI: InChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H/b7-6-
SMILES:
Molecular Formula: C14H12O
Molecular Weight: 196.24 g/mol

cis-Stilben-4-ol

CAS No.:

Cat. No.: VC1828768

Molecular Formula: C14H12O

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

cis-Stilben-4-ol -

Specification

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
IUPAC Name 4-[(Z)-2-phenylethenyl]phenol
Standard InChI InChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H/b7-6-
Standard InChI Key QVLMUEOXQBUPAH-SREVYHEPSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)O
Canonical SMILES C1=CC=C(C=C1)C=CC2=CC=C(C=C2)O

Introduction

Chemical Identity and Structure

cis-Stilben-4-ol, also known as 4-[(Z)-2-phenylethenyl]phenol, is an organic compound characterized by a hydroxyl group at the para position of one phenyl ring and a cis configuration around the central ethylene bridge. It derives from cis-stilbene with a hydroxyl substitution .

PropertyValue
IUPAC Name4-[(Z)-2-phenylethenyl]phenol
Molecular FormulaC₁₄H₁₂O
Molecular Weight196.24 g/mol
CAS Number(Not specified in sources)
Standard InChIInChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H/b7-6-
Standard InChIKeyQVLMUEOXQBUPAH-SREVYHEPSA-N
Isomeric SMILESC1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)O
PubChem Compound ID9548678

The cis configuration around the central double bond creates a bent molecular geometry where the two phenyl rings are positioned on the same side of the ethylene bridge, resulting in distinct chemical and physical properties compared to its trans isomer .

Physical and Spectroscopic Properties

cis-Stilben-4-ol exhibits characteristic physical and spectroscopic properties that reflect its molecular structure:

Optical Properties

The compound features absorption peaks in the ultraviolet-visible spectrum primarily due to π → π* transitions generated by the conjugation between the benzene rings and the central C=C bond . Based on research on related stilbene compounds, cis-stilbenes typically show:

PropertyCharacteristic
UV-Vis AbsorptionPeak around 276-280 nm (estimated from related structures)
FluorescenceWeaker fluorescence compared to trans isomer
Optical Behavior Under PressureDecreasing fluorescence intensity with increasing pressure

Structural Stability

Research on stilbene compounds indicates that cis-Stilben-4-ol, like other cis-stilbenes, is less thermodynamically stable than its trans counterpart . This relative instability contributes to its propensity to undergo photoisomerization to the trans isomer under appropriate conditions.

Comparison with trans-Stilben-4-ol

A comparative analysis of cis-Stilben-4-ol and trans-Stilben-4-ol reveals significant differences in structure, stability, and reactivity:

Propertycis-Stilben-4-oltrans-Stilben-4-ol
IUPAC Name4-[(Z)-2-phenylethenyl]phenol4-[(E)-2-phenylethenyl]phenol
InChIKeyQVLMUEOXQBUPAH-SREVYHEPSA-NQVLMUEOXQBUPAH-VOTSOKGWSA-N
ConfigurationZ (cis)E (trans)
StabilityLess thermodynamically stableMore thermodynamically stable
UV-Vis Absorption~276-280 nm (estimated)Typically longer wavelength than cis isomer
FluorescenceWeakerStronger
Behavior Under PressureMore susceptible to structural changesMore structurally stable
PhotoisomerizationReadily converts to trans isomerLess readily converts to cis isomer

These differences highlight the significant impact of geometric isomerism on the physical and chemical properties of stilbene derivatives .

Chemical Reactivity and Transformations

Photoisomerization

One of the most characteristic reactions of cis-Stilben-4-ol is photoisomerization to its trans isomer. This process occurs upon exposure to appropriate wavelengths of light and involves rotation around the central C=C bond :

AspectDescription
MechanismProceeds through excited state intermediates including twisted intermediates and conical intersections
Driving ForceGreater thermodynamic stability of trans isomer
Selectivitycis→trans conversion more favorable than trans→cis
Theoretical FrameworkCan be modeled using spin-flip density functional theory (SFDFT)

Research indicates that this photoisomerization process is a key factor in the compound's photochemical behavior and applications .

Photoaddition Reactions

Studies on stilbene photochemistry reveal that cis-stilbenes, including derivatives like cis-Stilben-4-ol, can undergo photoaddition reactions in protic solvents such as methanol :

ReactionDescription
Methanol PhotoadditionForms α-methoxybibenzyl derivatives
MechanismProceeds through torsional relaxation to twisted singlet excited state
Competing ProcessOccurs in competition with cis-trans photoisomerization
Key IntermediateCommon "phantom singlet state" with zwitterionic character

This reactivity pattern demonstrates the compound's potential in photochemical synthesis applications .

Behavior Under High Pressure

Research on stilbene compounds under high pressure conditions reveals distinctive behavior for cis-stilbenes compared to their trans counterparts :

Pressure RangeObserved Effects
0-2.0 GPaLimited spectral changes
2.0-9.0 GPaEnhanced π-π stacking interaction and red shift in spectral peaks
9.0-16.0 GPaMaximum spectral peak intensity variation
>16.0 GPaPeak broadening and splitting, potential polymerization
21.8 GPaBand gap reduction from 3.2 eV to 1.9 eV

These observations suggest that cis-Stilben-4-ol, like other cis-stilbenes, would be more susceptible to pressure-induced structural changes than its trans isomer .

Synthetic ApproachDescription
Wittig ReactionUsing 4-hydroxybenzaldehyde and appropriate phosphonium ylides with conditions favoring cis selectivity
Heck CouplingPalladium-catalyzed coupling of 4-hydroxystyrene with appropriate aryl halides
Selective ReductionPartial reduction of 4-hydroxydiphenylacetylene
Photoisomerization ControlControlled photoisomerization from trans-stilben-4-ol under specific conditions

The challenge in synthesizing cis-stilbenes often lies in controlling stereoselectivity, as the trans isomer is typically the thermodynamically favored product .

Research Applications

cis-Stilben-4-ol and related compounds have several potential applications in research and technology:

Photochemical Studies

The compound serves as a valuable model for studying fundamental photochemical processes :

Application AreaRelevance
Photoisomerization MechanismsModel compound for studying Z/E isomerization pathways
Excited State DynamicsInvestigation of singlet excited state intermediates
Quantum Yield DeterminationsComparative studies of photochemical efficiency
Theoretical ChemistryValidation of computational methods for modeling excited states

Materials Science Applications

Based on the properties of stilbene derivatives, potential applications include:

ApplicationPotential Role
Photochromic MaterialsLight-responsive component in smart materials
Molecular SwitchesBistable element in molecular devices
Fluorescent ProbesEnvironmental sensing applications
Optoelectronic DevicesComponent in light-emitting or light-detecting systems

High-Pressure Studies

The distinctive behavior of cis-stilbenes under high pressure conditions makes compounds like cis-Stilben-4-ol valuable in high-pressure chemistry research :

Research AreaRelevance
Pressure-Induced PolymerizationModel for studying pressure effects on unsaturated systems
Spectroscopic ChangesInvestigation of band gap modulation under pressure
Structure-Property RelationshipsUnderstanding pressure effects on molecular conformation
Materials DevelopmentDesign of pressure-responsive materials
Potential ActivityBasis in Related Compounds
Antioxidant PropertiesPhenolic hydroxyl group capable of radical scavenging
Anti-inflammatory EffectsStructural similarity to bioactive stilbenes like resveratrol
Anticancer PotentialMany stilbene derivatives show antiproliferative activities
Antimicrobial ActivitySome hydroxylated stilbenes exhibit antimicrobial properties

The hydroxyl group at the para position potentially contributes to these activities through hydrogen bonding and radical scavenging mechanisms.

Future Research Directions

Several promising research directions emerge from the current understanding of cis-Stilben-4-ol:

Research AreaPotential Focus
Synthetic MethodologyDevelopment of stereoselective synthetic routes
Biological Activity ProfilingSystematic evaluation of pharmacological properties
Photophysical CharacterizationComprehensive spectroscopic analysis
Structure-Function RelationshipsComparative studies with structural analogs
Materials ApplicationsExploration of photochromic and optoelectronic properties

Further research could particularly focus on exploiting the compound's photochemical properties and potential biological activities.

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